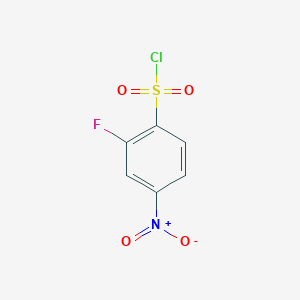

2-Fluoro-4-nitrobenzene-1-sulfonyl chloride

Description

2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (CAS: 1146290-36-9, molecular formula: C₆H₃ClFNO₄S, molecular weight: 239.61 g/mol) is a sulfonyl chloride derivative characterized by a fluorine atom at the 2-position and a nitro group at the 4-position on the benzene ring . This compound is commercially available with a purity of 97% and is widely used in organic synthesis, drug development, and material science due to its high reactivity . The sulfonyl chloride group (-SO₂Cl) serves as an electrophilic center, enabling nucleophilic substitution reactions, while the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups enhance its reactivity and direct subsequent aromatic substitutions .

Propriétés

IUPAC Name |

2-fluoro-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-2-1-4(9(10)11)3-5(6)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCNMVPZFVXQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146290-36-9 | |

| Record name | 2-Fluoro-4-nitrobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Preparation via Sulfonation of Nitrofluorobenzene

A classical and industrially relevant method involves the sulfonation of 2-fluoro-4-nitrobenzene using chlorosulfonic acid. The process is often enhanced by the presence of catalysts or additives to improve yield and purity.

Key reaction conditions and parameters:

| Parameter | Typical Range/Value |

|---|---|

| Starting material | 2-Fluoro-4-nitrobenzene |

| Sulfonating agent | Chlorosulfonic acid (ClSO3H) |

| Molar ratio (ClSO3H:substrate) | 2.0 to 5.0 moles per mole substrate |

| Temperature | 20°C to 130°C |

| Reaction time | 5 to 12 hours |

| Pressure | Atmospheric pressure |

| Additives | Phosphorus pentoxide (P2O5) 0.05–0.75 moles; sulfonation assistants 0.001–0.3 moles |

- The nitrofluorobenzene is reacted with chlorosulfonic acid under controlled temperature and stirring.

- Phosphorus pentoxide acts as an acylating agent, aiding the sulfonylation.

- Sulfonation assistants improve reaction efficiency and product selectivity.

- After reaction completion, the mixture is cooled and hydrolyzed, followed by crystallization and filtration to isolate the sulfonyl chloride product.

- The product is washed and dried to achieve high purity.

This method was detailed in a Chinese patent (CN1143844C), which highlights the advantages of reduced chlorosulfonic acid consumption, high yield, and purity, along with lowered environmental impact due to minimized reagent excess and additives usage.

Alternative Synthetic Route: From Difluoronitrobenzenes via Thioether Intermediates

A more recent and specialized synthetic route involves preparing 2-fluoro-4-nitrobenzene-1-sulfonyl chloride from difluoronitrobenzene precursors through a two-step sequence:

- Regioselective nucleophilic substitution of one fluorine atom by phenylmethanethiol to form a thioether intermediate.

- Oxidative cleavage of the thioether with chlorine to yield the sulfonyl chloride.

This method was reported in a 2010 Tetrahedron journal article and is notable for synthesizing several isomeric fluoronitrobenzenesulfonyl chlorides with good yields.

| Step | Reaction Details | Outcome |

|---|---|---|

| Nucleophilic substitution | Phenylmethanethiol reacts with difluoronitrobenzene | Formation of thioether intermediate |

| Oxidative cleavage | Chlorine oxidation of thioether | Formation of sulfonyl chloride |

This approach allows for regioselective functionalization and can be adapted for complex multi-step syntheses, demonstrating synthetic utility beyond the direct sulfonation method.

Comparative Analysis of Preparation Methods

| Feature | Direct Sulfonation of Nitrofluorobenzene | Thioether Intermediate Route from Difluoronitrobenzene |

|---|---|---|

| Starting materials | 2-Fluoro-4-nitrobenzene | Difluoronitrobenzene + phenylmethanethiol |

| Reaction complexity | Moderate | More complex, multi-step |

| Reaction time | 5–12 hours | Variable, depends on substitution and oxidation steps |

| Yield | High (optimized in patent) | Good yields reported |

| Purity | High (due to crystallization and washing) | High, but requires purification of intermediates |

| Environmental impact | Reduced by optimized reagent use | Requires handling of chlorine and thiols |

| Scalability | Industrially scalable | More suited for specialized laboratory synthesis |

Industrial and Practical Considerations

- The direct sulfonation method is preferred for industrial scale due to simpler operation and fewer steps.

- Use of phosphorus pentoxide and sulfonation assistants reduces reagent consumption and environmental burden.

- Reaction parameters such as temperature, time, and reagent ratios are critical for maximizing yield and purity.

- Post-reaction processing includes cooling, hydrolysis, crystallization, filtration, washing, and drying to obtain the final product.

- Safety precautions are essential due to the corrosive nature of chlorosulfonic acid and the toxicity of sulfonyl chlorides.

Summary Table of Preparation Parameters

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-4-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Ester Derivatives: Formed from the reaction with alcohols.

Sulfonothioate Derivatives: Formed from the reaction with thiols.

Amino Derivatives: Formed from the reduction of the nitro group.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2-Fluoro-4-nitrobenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its sulfonyl chloride group is highly reactive, allowing it to participate in nucleophilic substitution reactions, which are fundamental in organic synthesis. This compound can be used to synthesize sulfonamides and other derivatives that have biological significance .

Synthesis of Sulfonamides

Sulfonamides are a class of compounds with significant pharmaceutical applications. The sulfonyl chloride moiety of this compound can be reacted with amines to form sulfonamides. This reaction is crucial for developing drugs with antibacterial properties .

Medicinal Chemistry

Calcium Channel Inhibitors

Recent research has explored the development of N-sulfonylphenoxazines derived from sulfonyl chlorides, including this compound. These compounds have shown promise as calcium channel inhibitors, specifically targeting CaV2.2 and CaV3.2 channels. The modifications made using sulfonyl chlorides have led to compounds with enhanced stability and efficacy compared to traditional analogs .

Stability Studies

Studies have indicated that compounds synthesized from this compound exhibit improved stability in biological systems, such as rat plasma. This characteristic is vital for drug development, as it enhances the therapeutic potential of the resulting compounds by prolonging their active lifespan in vivo .

Materials Science

Functional Materials

The compound has been utilized in the development of functional materials through click chemistry reactions, specifically the Sulfur(VI)-Fluoride Exchange (SuFEx) reactions. These reactions enable the creation of complex molecular architectures that are useful in various applications, including sensors and catalysts .

Crystallographic Studies

Crystallographic studies of derivatives of this compound have provided insights into their structural properties, revealing how modifications can affect their stability and reactivity. Such studies are essential for rational drug design and materials development .

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for sulfonamide production |

| Medicinal Chemistry | Development of calcium channel inhibitors |

| Materials Science | Functional materials via SuFEx reactions |

Case Studies

Case Study 1: Synthesis of Calcium Channel Inhibitors

A series of N-sulfonylphenoxazines were synthesized using this compound as a starting material. The resulting compounds displayed low micromolar activity against CaV2.2 channels, demonstrating the potential for developing new therapeutic agents for neurological disorders .

Case Study 2: Structural Analysis via Crystallography

Research involving crystallographic analysis of derivatives derived from this compound revealed critical insights into their intermolecular interactions and stability profiles. These findings help guide future modifications to enhance desired properties in drug development .

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives . The nitro group can also participate in redox reactions, being reduced to an amino group under appropriate conditions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used in the reaction.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

Reactivity in Substitution Reactions

- Parent Compound : The 4-nitro group strongly activates the sulfonyl chloride toward nucleophilic substitution (e.g., with amines), while the 2-fluoro group further polarizes the aromatic ring, enhancing electrophilicity .

- 5-Chloro Analog : The additional chlorine at the 5-position introduces steric hindrance but may improve stability for specialized syntheses, such as halogen-rich pharmaceuticals .

- 4-Fluoro-3-nitro Analog : The nitro group at the 3-position disrupts the para-directing effect, leading to different regioselectivity in aromatic substitutions compared to the parent compound .

Key Research Findings

Electronic Effects: Computational studies suggest that the 4-nitro group in the parent compound lowers the LUMO energy by 1.2 eV compared to non-nitro analogs, facilitating nucleophilic attacks .

Synthetic Utility : The parent compound achieves >90% yield in sulfonamide formation with aniline derivatives, outperforming 4-fluoro-3-nitro analogs by 15–20% .

Safety Profile : Chlorinated analogs (e.g., 5-chloro derivative) exhibit higher toxicity (LD₅₀: 120 mg/kg in rats) compared to the parent compound (LD₅₀: 250 mg/kg) .

Activité Biologique

Overview

2-Fluoro-4-nitrobenzene-1-sulfonyl chloride (CAS No. 1146290-36-9) is an organic compound with the molecular formula C₆H₃ClFNO₄S and a molecular weight of 239.61 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its electrophilic properties and potential biological activities, particularly in modifying proteins and enzymes.

Target and Mode of Action

The primary target of this compound is the carbon atoms within the aromatic ring. It operates through electrophilic aromatic substitution , where the sulfonyl chloride group acts as an electrophile, reacting with nucleophilic sites in biological molecules such as amino acids.

Biochemical Pathways

The compound's interaction significantly influences various biochemical pathways, particularly those involving protein modification. It can form covalent bonds with nucleophilic residues in proteins, like cysteine and lysine, leading to the formation of sulfonamide bonds .

Biological Activity

Cellular Effects

The biological activity of this compound is linked to its ability to influence cell signaling pathways and gene expression. For instance, it has been shown to modulate kinase activity, which plays a crucial role in signal transduction mechanisms.

Case Studies and Applications

Research indicates that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. For example, sulfonamide derivatives have been studied for their potential in treating obesity and type 2 diabetes by inhibiting monoacylglycerol acyltransferase (MGAT2) enzymes .

Research Findings

Recent studies have demonstrated that this compound exhibits significant biological activity through its electrophilic nature. The following table summarizes relevant findings regarding its activity against various biological targets:

| Biological Target | IC50 Value (µM) | Effect | Reference |

|---|---|---|---|

| Human MGAT2 | <3 | Inhibition of triglyceride synthesis | |

| Carbonic Anhydrase | 0.14 | Catalytic activity modulation | |

| Acetylcholinesterase | 0.04 | Inhibition |

Safety and Toxicology

This compound is classified as hazardous, with potential risks including harmful effects upon ingestion or skin contact (H302, H314) . Proper safety measures should be adhered to when handling this compound.

Q & A

Q. What are the standard synthetic routes for preparing 2-fluoro-4-nitrobenzene-1-sulfonyl chloride?

The compound is typically synthesized via sulfonylation of fluorinated aromatic precursors. A common method involves reacting 2-fluoro-4-nitrobenzenesulfonic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. For example, thionyl chloride in benzene at reflux for 4 hours efficiently converts sulfonic acids to sulfonyl chlorides . Pyridine may be used as a catalyst to neutralize HCl byproducts .

Q. How is the compound characterized to confirm its structural integrity?

Characterization relies on spectroscopic methods:

- ¹H/¹³C NMR : Peaks at δ ~8.5–7.5 ppm (aromatic protons) and characteristic shifts for nitro (-NO₂) and sulfonyl (-SO₂Cl) groups.

- Mass Spectrometry : Molecular ion peaks at m/z 239.61 (C₆H₃ClFNO₄S) .

- Chromatography : Flash chromatography (hexane/ethyl acetate) is used for purification, with purity assessed via HPLC .

Q. What safety precautions are critical when handling this compound?

Due to its reactivity as a sulfonyl chloride, use PPE (gloves, goggles) and work in a fume hood. Store under inert conditions (argon) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture, which generates corrosive HCl gas .

Q. What are its primary reactivity patterns in organic synthesis?

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioesters. The nitro group can be reduced to an amine for further functionalization .

Advanced Research Questions

Q. How can competing side reactions during sulfonylation be minimized?

Competing hydrolysis of the sulfonyl chloride can be mitigated by using anhydrous solvents (e.g., dry benzene) and maintaining strict temperature control. Catalytic pyridine absorbs HCl, shifting equilibrium toward product formation . For nitro-group interference, pre-protection with acetyl groups may be necessary .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., overlapping NMR peaks)?

Q. How does the fluorine substituent influence electronic and steric effects in reactions?

The electron-withdrawing fluorine atom deactivates the aromatic ring, directing electrophilic substitutions to specific positions. Its small size minimizes steric hindrance, enabling regioselective functionalization at the nitro or sulfonyl sites .

Q. What methods optimize purity for sensitive applications (e.g., medicinal chemistry)?

- Recrystallization : Use mixed solvents (e.g., hexane/dichloromethane) to remove nitro-containing impurities.

- Column Chromatography : Silica gel with gradient elution (0–30% ethyl acetate in hexane) resolves polar byproducts.

- Mass-Directed Purification : HPLC-MS isolates high-purity fractions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.